Thielavin G Thielavin G
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876258
InChI: InChI=1S/C30H32O10/c1-12-10-19(31)17(6)25(32)22(12)29(35)39-20-11-21(37-8)23(14(3)13(20)2)30(36)40-26-16(5)15(4)24(28(33)34)27(38-9)18(26)7/h10-11,31-32H,1-9H3,(H,33,34)
SMILES:
Molecular Formula: C30H32O10
Molecular Weight: 552.6 g/mol

Thielavin G

CAS No.:

Cat. No.: VC1876258

Molecular Formula: C30H32O10

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Thielavin G -

Specification

Molecular Formula C30H32O10
Molecular Weight 552.6 g/mol
IUPAC Name 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-6-methoxy-2,3-dimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Standard InChI InChI=1S/C30H32O10/c1-12-10-19(31)17(6)25(32)22(12)29(35)39-20-11-21(37-8)23(14(3)13(20)2)30(36)40-26-16(5)15(4)24(28(33)34)27(38-9)18(26)7/h10-11,31-32H,1-9H3,(H,33,34)
Standard InChI Key GMGUUHJTCVMSIG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1C(=O)OC2=CC(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)O)C)O

Introduction

Chemical Structure and Properties

Molecular Structure

Thielavin G is characterized by its complex molecular structure with the chemical formula C30H32O10 and a molecular weight of 552.6 g/mol . The compound belongs to the carbonyl compound classification and features a unique arrangement of three benzoic acid units connected through ester linkages. Its full chemical name is 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-6-methoxy-2,3-dimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid .

The structural assembly of Thielavin G consists of three distinct benzoic acid moieties with various substituents including hydroxy, methoxy, and methyl groups arranged in a specific pattern that contributes to its biological activity . The complex architecture of this compound reflects the intricate biosynthetic pathways employed by its fungal producer.

Physical and Spectroscopic Properties

Thielavin G has been extensively characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Figure 3 in source material provides comprehensive NMR assignment data for Thielavin G, detailing both the 1H-NMR and 13C-NMR chemical shifts . These spectroscopic fingerprints are essential for structural confirmation and quality control of the compound.

Mass spectrometric analysis of Thielavin G reveals characteristic fragmentation patterns that further confirm its structural attributes . The positive FAB-MS fragmentation data, as shown in Figure 4 of the source material, provides valuable information about the molecule's structural components and their connectivity .

Table 1: Key Physical and Chemical Properties of Thielavin G

PropertyValueReference
Molecular FormulaC30H32O10
Molecular Weight552.6 g/mol
PubChem CID10370367
Physical StateNot specified in sources-
Creation Date in Database2006-10-25
Last Modified2025-03-22

Biological Activity

Glucose-6-Phosphatase Inhibition

The most significant biological activity of Thielavin G is its potent inhibition of glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism. Thielavin G demonstrates remarkable G6Pase inhibitory activity with an IC50 value of 0.33 μM, making it the most potent among all thielavin analogs . For comparison, Thielavin B, another member of the thielavin family, exhibits an IC50 value of 5.5 μM, highlighting the superior potency of Thielavin G .

G6Pase is an essential enzyme in glucose homeostasis, responsible for the final step in both glycogenolysis and gluconeogenesis, hydrolyzing glucose-6-phosphate to produce free glucose. Inhibition of this enzyme may potentially reduce hepatic glucose production, making G6Pase inhibitors like Thielavin G candidates for managing conditions characterized by elevated glucose production, such as type 2 diabetes .

Structure-Activity Relationship

Comprehensive analysis of structure-activity relationships among thielavin analogs has provided valuable insights into the structural requirements for G6Pase inhibitory activity. Research findings indicate that three critical structural elements are essential for optimal G6Pase inhibition :

  • The presence of three benzoic acid units

  • Carboxylic acid functions at specific positions

  • Optimal substitution patterns on the benzene rings

The structure-activity relationship studies also revealed that hydroxy groups and hydrogen atoms on the benzene rings are preferable to methoxy and methyl groups for enhancing G6Pase inhibitory activity . This understanding provides crucial guidance for potential structural modifications aimed at developing more potent G6Pase inhibitors based on the thielavin scaffold.

Table 2: Comparison of G6Pase Inhibitory Activity Among Selected Thielavin Analogs

CompoundIC50 Value (μM)Reference
Thielavin G0.33
Thielavin B5.5
Other Thielavins (F-P)Values between 0.33 and 5.5

Biosynthetic Pathway

Fungal Origin and Production

Thielavin G is produced by the fungus Chaetomium carinthiacum ATCC 46463, which synthesizes various thielavin analogs through specialized metabolic pathways . The production of these complex natural products by fungi represents a remarkable example of secondary metabolism leading to structurally diverse compounds with significant bioactivity.

The biosynthesis of fungal depsides like thielavins generally involves the condensation of polyketide-derived aromatic units through ester bond formation, resulting in the characteristic depside structure . The specific substitution patterns on these aromatic units contribute to the diversity of the thielavin family and influence their biological activities.

Comparative Analysis with Other Thielavins

Structural Comparison

The thielavin family comprises several members with varying structural features. While Thielavin G has the formula C30H32O10, other thielavins show structural variations. For instance, Thielavin I has the molecular formula C28H30O8 and a molecular weight of 494.5 g/mol . These structural differences arise from variations in the substitution patterns on the benzene rings and contribute to the diverse biological activities observed among thielavin analogs.

A comparative analysis of the chemical structures of various thielavins reveals a common depside core structure with specific modifications that influence their physicochemical properties and biological activities. These modifications include variations in the number and position of methyl, methoxy, and hydroxy substituents on the aromatic rings .

Bioactivity Comparison

While Thielavin G shows potent G6Pase inhibitory activity, other members of the thielavin family display various biological activities. For example, Thielavin A is reported to inhibit prostaglandin biosynthesis, specifically blocking the conversion of arachidonic acid . This diverse range of biological activities highlights the potential of thielavins as lead compounds for various therapeutic applications.

Table 3: Structural and Functional Comparison of Selected Thielavin Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Primary BioactivityReference
Thielavin GC30H32O10552.6G6Pase inhibition (IC50 = 0.33 μM)
Thielavin IC28H30O8494.5Not specified in sources
Thielavin ANot specified in search resultsNot specified in search resultsProstaglandin biosynthesis inhibition
Thielavin BNot specified in search resultsNot specified in search resultsG6Pase inhibition (IC50 = 5.5 μM)

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

The identification and characterization of Thielavin G rely significantly on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, including the chemical environment of hydrogen and carbon atoms . The complete assignment of 1H and 13C NMR signals for Thielavin G offers a reliable spectroscopic fingerprint for identification and quality control purposes.

Mass spectrometry serves as another crucial analytical tool for Thielavin G characterization, providing molecular weight confirmation and structural insights through fragmentation patterns . The positive FAB-MS fragmentation data for Thielavin G reveals characteristic fragment ions that correspond to specific structural components of the molecule.

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